2-(Difluoromethyl)-5-fluoro-1H-indole
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Overview
Description
2-(Difluoromethyl)-5-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in the field of organic chemistry. The presence of both difluoromethyl and fluoro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluoro-1H-indole typically involves the introduction of the difluoromethyl group onto an indole scaffold. One common method is the late-stage difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the use of difluoromethylation reagents like TMSCF2H (trimethylsilyl difluoromethyl) under mild conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate the efficient introduction of the difluoromethyl group onto the indole core . Additionally, continuous flow chemistry techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluoro-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of the fluoro group makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions under appropriate conditions.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophilic Difluoromethylation Reagents: Such as TMSCF2H for introducing the difluoromethyl group.
Oxidizing Agents: For oxidation reactions of the indole core.
Reducing Agents: For reduction reactions of the indole core.
Transition Metal Catalysts: For facilitating cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted indole derivatives, while cross-coupling reactions can produce complex difluoromethylated compounds .
Scientific Research Applications
2-(Difluoromethyl)-5-fluoro-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and hydrogen-bonding ability, influencing its binding affinity to biological targets . Additionally, the fluoro group can modulate the electronic properties of the indole core, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
2-(Difluoromethyl)-5-fluoro-1H-indole can be compared with other fluorinated indole derivatives, such as:
2-(Trifluoromethyl)-5-fluoro-1H-indole: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
5-Fluoro-1H-indole: Lacks the difluoromethyl group, resulting in distinct biological and chemical behavior.
2-(Difluoromethyl)-1H-indole: Similar structure but without the fluoro group, affecting its overall properties and applications.
The uniqueness of this compound lies in the combined presence of both difluoromethyl and fluoro groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H6F3N |
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Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C9H6F3N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
HRNYFOLPWIUSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(F)F |
Origin of Product |
United States |
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